molecular formula C12H9Cl2N3O B14806224 2,4-dichloro-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide

2,4-dichloro-N'-(1H-pyrrol-2-ylmethylene)benzohydrazide

Cat. No.: B14806224
M. Wt: 282.12 g/mol
InChI Key: CUWRDUPDEZXORH-FRKPEAEDSA-N
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Description

2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a pyrrole ring attached to the benzohydrazide moiety

Preparation Methods

The synthesis of 2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with pyrrole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl-ACP reductase, which are crucial for the survival and proliferation of microorganisms and cancer cells . The compound binds to the active sites of these enzymes, preventing their normal function and leading to cell death.

Comparison with Similar Compounds

2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide can be compared to other similar compounds, such as:

The uniqueness of 2,4-dichloro-N’-(1H-pyrrol-2-ylmethylene)benzohydrazide lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C12H9Cl2N3O/c13-8-3-4-10(11(14)6-8)12(18)17-16-7-9-2-1-5-15-9/h1-7,15H,(H,17,18)/b16-7+

InChI Key

CUWRDUPDEZXORH-FRKPEAEDSA-N

Isomeric SMILES

C1=CNC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CNC(=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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